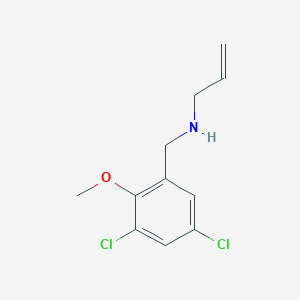

N-allyl-N-(3,5-dichloro-2-methoxybenzyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-allyl-N-(3,5-dichloro-2-methoxybenzyl)amine, also known as ADMA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ADMA belongs to the class of compounds known as benzylamines and is structurally similar to the endogenous compound, L-arginine.

作用機序

N-allyl-N-(3,5-dichloro-2-methoxybenzyl)amine inhibits NOS activity by competing with L-arginine for binding to the enzyme's active site. This competition leads to decreased NO production, which can result in vasoconstriction, platelet aggregation, and inflammation. Additionally, this compound has been shown to activate the renin-angiotensin-aldosterone system (RAAS), leading to increased blood pressure and sodium retention.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are primarily related to its inhibition of NOS activity and activation of the RAAS. Inhibition of NOS activity can lead to decreased NO production, which can result in vasoconstriction, platelet aggregation, and inflammation. Activation of the RAAS can lead to increased blood pressure and sodium retention, contributing to the development of hypertension and other cardiovascular diseases.

実験室実験の利点と制限

N-allyl-N-(3,5-dichloro-2-methoxybenzyl)amine has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its concentration and purity. Additionally, this compound is stable and can be stored for extended periods, making it a convenient compound for use in long-term experiments. However, one limitation of this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.

将来の方向性

There are several future directions for the study of N-allyl-N-(3,5-dichloro-2-methoxybenzyl)amine. One area of interest is in the development of novel therapies for cardiovascular diseases that target the inhibition of this compound. Additionally, this compound has been implicated in the development of insulin resistance and type 2 diabetes, making it a potential target for the development of new treatments for these conditions. Further research is also needed to fully understand the biochemical and physiological effects of this compound and its potential role in the regulation of other biological processes.

Conclusion

In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its inhibition of NOS activity and activation of the RAAS have been implicated in the development of cardiovascular diseases, making it a potential target for the development of novel therapies. While there are limitations to its use in certain experiments, this compound remains a valuable tool for researchers studying the biochemical and physiological effects of nitric oxide and the regulation of cardiovascular and metabolic processes.

合成法

N-allyl-N-(3,5-dichloro-2-methoxybenzyl)amine can be synthesized through a multistep process involving the reaction of 3,5-dichloro-2-methoxybenzaldehyde with allylamine in the presence of a base. The resulting product is then subjected to a reductive amination reaction with sodium cyanoborohydride to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable compound for scientific research.

科学的研究の応用

N-allyl-N-(3,5-dichloro-2-methoxybenzyl)amine has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of cardiovascular research, where this compound has been shown to inhibit nitric oxide synthase (NOS) activity, leading to decreased nitric oxide (NO) production. This inhibition of NOS activity has been implicated in the development of cardiovascular diseases such as hypertension, atherosclerosis, and heart failure. Additionally, this compound has been studied for its potential role in the regulation of insulin secretion and glucose metabolism.

特性

分子式 |

C11H13Cl2NO |

|---|---|

分子量 |

246.13 g/mol |

IUPAC名 |

N-[(3,5-dichloro-2-methoxyphenyl)methyl]prop-2-en-1-amine |

InChI |

InChI=1S/C11H13Cl2NO/c1-3-4-14-7-8-5-9(12)6-10(13)11(8)15-2/h3,5-6,14H,1,4,7H2,2H3 |

InChIキー |

DFRXLDWEIKIINV-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1CNCC=C)Cl)Cl |

正規SMILES |

COC1=C(C=C(C=C1Cl)Cl)CNCC=C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262636.png)

![Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate](/img/structure/B262642.png)

![Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate](/img/structure/B262643.png)

![N-[4-(diethylamino)benzyl]-N-(4-methoxybenzyl)amine](/img/structure/B262644.png)

![1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B262647.png)

![N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262648.png)

![N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B262649.png)

![1-[4-(5-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B262650.png)

![N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine](/img/structure/B262654.png)

![1-(piperidin-4-yl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B262659.png)

![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262660.png)